molecular formula C8H14N2OS B13194290 3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol

3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol

Cat. No.: B13194290
M. Wt: 186.28 g/mol
InChI Key: BOUIMGZDLRTEHK-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-2-methyl-1-propanol with a thiazole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-5(4-9)8(11)7-3-6(2)10-12-7/h3,5,8,11H,4,9H2,1-2H3

InChI Key

BOUIMGZDLRTEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(C(C)CN)O

Origin of Product

United States

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